![molecular formula C31H62O2 B12606842 2-[(15-Methylpentacosyl)oxy]oxane CAS No. 647024-93-9](/img/structure/B12606842.png)
2-[(15-Methylpentacosyl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(15-Methylpentacosyl)oxy]oxane is a chemical compound with the molecular formula C31H62O2. It consists of 31 carbon atoms, 62 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-[(15-Methylpentacosyl)oxy]oxane involves several steps. One common method includes the reaction of 15-methylpentacosanol with oxane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-[(15-Methylpentacosyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Aplicaciones Científicas De Investigación
2-[(15-Methylpentacosyl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: It is used in the study of cell membrane structures and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(15-Methylpentacosyl)oxy]oxane involves its interaction with specific molecular targets and pathways. It can interact with cell membranes, altering their structure and function. This interaction can affect various cellular processes, including signal transduction and transport mechanisms .
Comparación Con Compuestos Similares
2-[(15-Methylpentacosyl)oxy]oxane can be compared with other similar compounds, such as:
- 2-[(15-Methylhexacosyl)oxy]oxane
- 2-[(15-Methylheptacosyl)oxy]oxane These compounds have similar structures but differ in the length of the carbon chain. The unique properties of this compound make it distinct and valuable for specific applications .
Propiedades
Número CAS |
647024-93-9 |
|---|---|
Fórmula molecular |
C31H62O2 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
2-[(15S)-15-methylpentacosoxy]oxane |
InChI |
InChI=1S/C31H62O2/c1-3-4-5-6-7-14-17-20-25-30(2)26-21-18-15-12-10-8-9-11-13-16-19-23-28-32-31-27-22-24-29-33-31/h30-31H,3-29H2,1-2H3/t30-,31?/m0/s1 |
Clave InChI |
ULUWGBWPSYBHEL-FSRLHOSWSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCOC1CCCCO1 |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
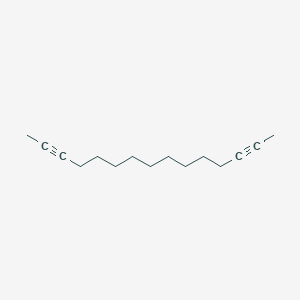
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
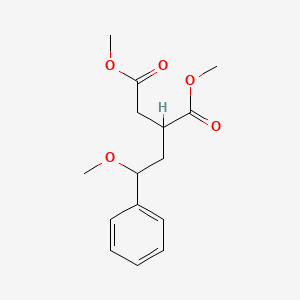
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)


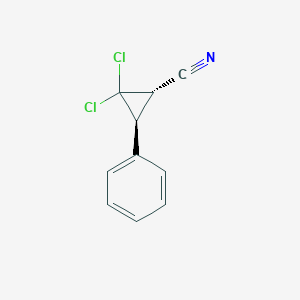
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
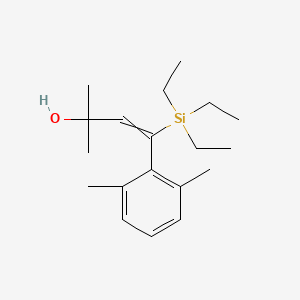
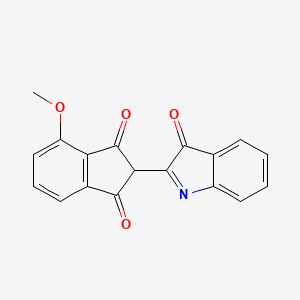
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
